

Safety, handling, and storage of (R)-1-Boc-2-benzylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-benzylpiperazine

Cat. No.: B1343949

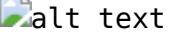
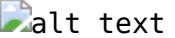
[Get Quote](#)

An In-depth Technical Guide to the Safety, Handling, and Storage of **(R)-1-Boc-2-benzylpiperazine**

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, storage, and key physicochemical properties of **(R)-1-Boc-2-benzylpiperazine**.

Chemical Identity and Physicochemical Properties

(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative widely used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[\[1\]](#)[\[2\]](#) The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[\[3\]](#)




Table 1: Physicochemical Properties of **(R)-1-Boc-2-benzylpiperazine**

Property	Value	Reference(s)
IUPAC Name	tert-butyl (2R)-2-benzylpiperazine-1-carboxylate	[4]
Synonyms	(R)-1-Boc-2-benzyl-piperazine, (R)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester	[2]
CAS Number	947684-78-8	[2] [4]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	[2] [4]
Molecular Weight	276.37 g/mol	[4]
Appearance	Light brown gel or white to yellowish crystalline solid	[1] [5]
Purity	≥ 97% (Assay)	[2]
Optical Rotation	[α]D ²⁰ = +28 ± 2° (c=1 in CHCl ₃)	[2]
Boiling Point	382.9 ± 17.0 °C at 760 mmHg	[5]
Density	1.1 ± 0.1 g/cm ³	[5]
Flash Point	185.4 ± 20.9 °C	[5]

Safety and Hazard Information

(R)-1-Boc-2-benzylpiperazine is classified as a hazardous substance. Adherence to appropriate safety protocols is essential when handling this compound.

Table 2: GHS Hazard Classification

Hazard Class	Category	GHS Pictogram	Signal Word	Hazard Statement	Reference(s)
Acute Toxicity, Oral	Category 4		Warning	H302: Harmful if swallowed	[4]
Skin Corrosion/Irritation	Category 2		Warning	H315: Causes skin irritation	[4]
Serious Eye Damage/Eye Irritation	Category 1		Danger	H318: Causes serious eye damage	[4]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation	Category 3		Warning	H335: May cause respiratory irritation	[4]

Precautionary Statements

The following precautionary statements should be observed when handling **(R)-1-Boc-2-benzylpiperazine**:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P264: Wash skin thoroughly after handling.[4]
- P270: Do not eat, drink or smoke when using this product.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P301+P317: IF SWALLOWED: Get medical help.[4]

- P302+P352: IF ON SKIN: Wash with plenty of water.[\[4\]](#)
- P305+P354+P338: IF IN EYES: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)
- P319: Get medical help if eye irritation persists.[\[4\]](#)

Handling and Storage

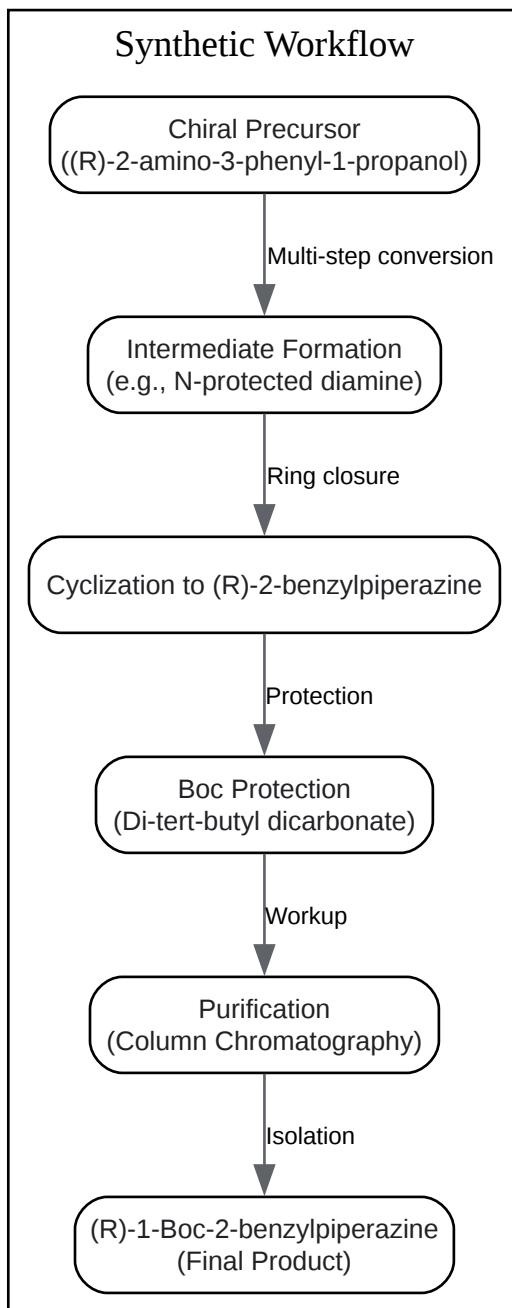
Proper handling and storage procedures are crucial to maintain the integrity of **(R)-1-Boc-2-benzylpiperazine** and ensure the safety of laboratory personnel.

Handling

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place.[\[2\]](#)
- Recommended storage temperature is between 0-8 °C.[\[2\]](#)
- Keep away from strong oxidizing agents.


Experimental Protocols

While a specific, detailed protocol for the synthesis of **(R)-1-Boc-2-benzylpiperazine** is not readily available in the cited literature, a plausible synthetic route can be constructed based on

established methods for the synthesis of chiral and N-Boc protected piperazines.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Plausible Synthesis of (R)-1-Boc-2-benzylpiperazine

The synthesis can be envisioned as a multi-step process starting from an appropriate chiral precursor, followed by cyclization and Boc protection.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **(R)-1-Boc-2-benzylpiperazine**.

Detailed Methodology:

- Synthesis of a Chiral Diamine Intermediate: A suitable chiral starting material, such as (R)-phenylalaninol, would undergo a series of reactions to introduce the necessary functional groups for cyclization. This could involve protection of the amine, activation of the hydroxyl group, and subsequent displacement with an amine-containing moiety.
- Cyclization to form (R)-2-benzylpiperazine: The prepared diamine intermediate would be subjected to conditions that facilitate intramolecular cyclization to form the piperazine ring.
- Boc Protection: The resulting (R)-2-benzylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
- Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure **(R)-1-Boc-2-benzylpiperazine**.

Analytical Characterization

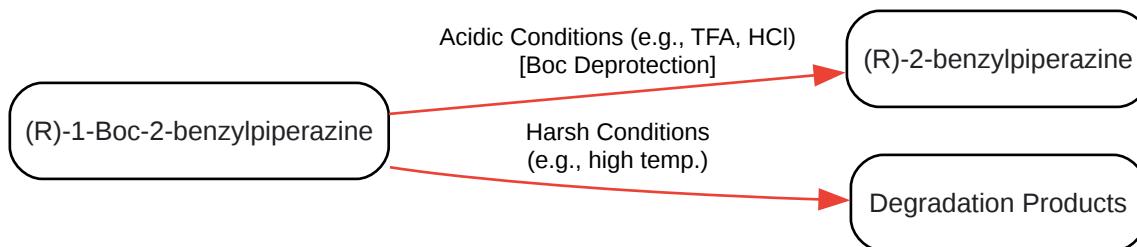

The identity and purity of the synthesized **(R)-1-Boc-2-benzylpiperazine** should be confirmed using standard analytical techniques.

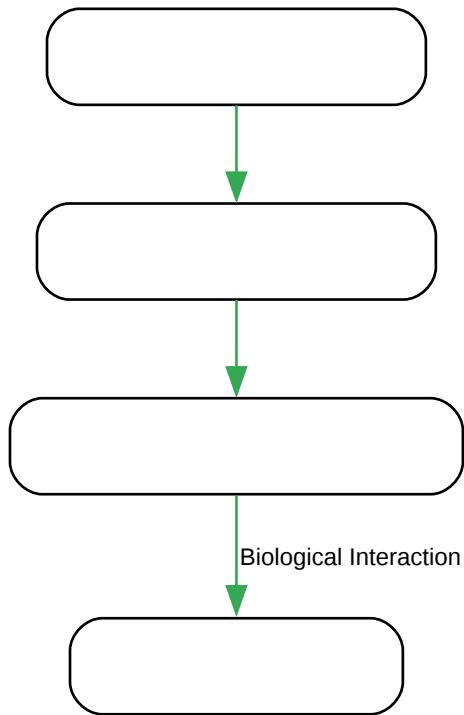
Table 3: Analytical Characterization Methods

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation	Peaks corresponding to the Boc group, benzyl group, and piperazine ring protons with appropriate chemical shifts and integrations.
¹³ C NMR	Structural confirmation	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Molecular weight determination	A molecular ion peak corresponding to the calculated molecular weight (276.37 g/mol).
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak indicating high purity. Chiral HPLC can be used to determine enantiomeric excess.

Stability and Degradation

Specific quantitative stability data for **(R)-1-Boc-2-benzylpiperazine** is not extensively documented in the public literature. However, the Boc protecting group is known to be labile under acidic conditions.^{[3][10]} Degradation of the piperazine ring itself can occur under harsh conditions, such as high temperatures.^[11]

[Click to download full resolution via product page](#)


Caption: Potential degradation pathways for **(R)-1-Boc-2-benzylpiperazine**.

Toxicological Information

Detailed toxicological studies, such as LD50 values, for **(R)-1-Boc-2-benzylpiperazine** are not readily available. The hazard classification is based on data for similar compounds and computational predictions. The primary hazards are oral toxicity, skin irritation, serious eye damage, and respiratory irritation.^[4] It is important to note that the un-protected core, benzylpiperazine (BZP), is a recreational drug with known stimulant effects and potential for adverse effects including acute psychosis, renal toxicity, and seizures.^[12]

Biological Activity and Signaling Pathways

(R)-1-Boc-2-benzylpiperazine is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential biological activity.^{[1][2]} It is not typically investigated for its own direct effects on biological signaling pathways. Its value lies in providing a chiral scaffold for the synthesis of compounds targeting various biological systems, such as the central nervous system.^[2]

[Click to download full resolution via product page](#)

Caption: Role of **(R)-1-Boc-2-benzylpiperazine** in drug discovery.

Disclaimer: This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always consult the latest safety data sheet from the supplier and follow all institutional and governmental safety regulations when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-1-Boc-2-benzylpiperazine | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Safety, handling, and storage of (R)-1-Boc-2-benzylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343949#safety-handling-and-storage-of-r-1-boc-2-benzylpiperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com